Pyrrole, 1-(5-methylfurfuryl)

Übersicht

Beschreibung

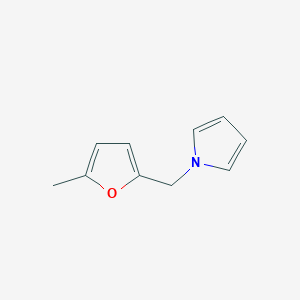

Pyrrole, 1-(5-methylfurfuryl) is a heterocyclic aromatic organic compound that features a pyrrole ring substituted with a 5-methylfurfuryl group.

Synthetic Routes and Reaction Conditions:

Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions.

Hantzsch Pyrrole Synthesis: This classical method involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones.

Industrial Production Methods:

Fractional Distillation of Coal Tar: Pyrrole can be commercially prepared by fractional distillation of coal tar.

Catalytic Reaction: Another method involves passing furan, ammonia, and water vapor over an alumina catalyst at high temperatures.

Types of Reactions:

Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups.

Condensation: Pyrrole can participate in condensation reactions with aldehydes and ketones, forming various substituted pyrroles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Electrophiles: Halogens, nitro compounds, and sulfonyl chlorides are frequently used electrophiles in substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Activity

Research indicates that pyrrole derivatives exhibit significant antioxidant properties. A study highlighted the potential of pyrrole compounds in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . Pyrrole, 1-(5-methylfurfuryl), specifically has been studied for its ability to scavenge free radicals effectively.

Antimicrobial Properties

Pyrrole derivatives have shown promise as antimicrobial agents. For instance, a series of pyrrole compounds were tested against various bacterial strains, demonstrating notable antibacterial activity. The incorporation of the furan ring enhances the compound's efficacy against resistant strains .

Materials Science

Conductive Polymers

Pyrrole compounds are integral in the development of conductive polymers. The ability to polymerize pyrrole allows for the creation of materials with high electrical conductivity. Pyrrole, 1-(5-methylfurfuryl) can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Sensors

Due to their electroactive properties, pyrrole derivatives are used in sensor applications. The integration of pyrrole into sensor designs enhances sensitivity and selectivity for detecting various analytes, including gases and biomolecules. Studies have shown that sensors based on pyrrole can detect environmental pollutants at low concentrations .

Food Technology

Flavoring Agents

Pyrrole derivatives are also explored as flavoring agents in the food industry. Pyrrole, 1-(5-methylfurfuryl) contributes to the aroma profile of certain foods and beverages. Its application as a flavor additive is supported by patents indicating its use in enhancing the sensory qualities of food products .

Data Table: Summary of Applications

Case Studies

-

Case Study on Antioxidant Properties

A study published in Food Science & Technology investigated the antioxidant capacity of various pyrrole derivatives, including pyrrole, 1-(5-methylfurfuryl). The results indicated a strong correlation between structure and antioxidant activity, suggesting that modifications could lead to even more potent compounds . -

Application in Conductive Polymers

Research conducted by Zhao et al. demonstrated that incorporating pyrrole into polymer matrices significantly improved electrical conductivity and mechanical properties. The study highlighted the potential for these materials in flexible electronic applications . -

Flavor Enhancement in Coffee Products

A patent application detailed the use of pyrrole derivatives as flavor enhancers in coffee brewing processes. The study showed that specific concentrations could enhance desirable flavor notes while masking undesirable ones .

Wirkmechanismus

The mechanism of action of pyrrole, 1-(5-methylfurfuryl) involves its interaction with various molecular targets:

Aromaticity: The aromatic nature of the pyrrole ring allows it to participate in π-π interactions with other aromatic systems.

Electrophilic Substitution: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions, which can modify its biological activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

Substitution Pattern:

Biologische Aktivität

Pyrrole, 1-(5-methylfurfuryl) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Pyrrole, 1-(5-methylfurfuryl) has the molecular formula and features a pyrrole ring fused with a 5-methylfurfuryl group. This unique structure contributes to its bioactivity and interaction with various biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that pyrrole derivatives, including pyrrole, 1-(5-methylfurfuryl), exhibit significant anticancer properties. Several studies have demonstrated that pyrrole-based compounds can induce apoptosis in cancer cells through various mechanisms:

- Apoptosis Induction : Pyrrole derivatives trigger apoptosis by modulating key proteins involved in the apoptotic pathway. For instance, they activate pro-apoptotic proteins such as Bim, Bax, and Bak while deactivating anti-apoptotic proteins like Bcl-2 and Mcl-1 .

- Kinase Inhibition : Pyrrole derivatives have been shown to inhibit critical kinases associated with cancer progression. For example, certain pyrrole compounds exhibit nanomolar inhibition against EGFR and AURKA kinases, which are vital in regulating cell proliferation and survival .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Target Kinases | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| Compound A | EGFR | 0.2 | HeLa |

| Compound B | AURKA | 0.1 | HT-29 |

| Compound C | VEGFR-2 | 0.2 | MCF-7 |

2. Antimicrobial and Antiviral Properties

Pyrrole-based compounds also exhibit antimicrobial and antiviral activities:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

- Antiviral Activity : Some pyrrole compounds have been evaluated for their antiviral efficacy against viruses such as HIV and influenza. Their mechanism may involve interference with viral replication or inhibition of viral entry into host cells.

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, pyrrole derivatives have shown promise in other therapeutic areas:

- Anti-inflammatory Effects : Certain studies suggest that pyrrole compounds can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis.

- Neuroprotective Effects : Research indicates that some pyrrole derivatives may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the effectiveness of pyrrole, 1-(5-methylfurfuryl) and its derivatives:

- Case Study 1 : A study conducted on a series of pyrrolo[2,3-d]pyrimidines demonstrated significant antiproliferative activity against multiple cancer cell lines with IC50 values ranging from 8.55 to 23.45 µM .

- Case Study 2 : Another investigation reported the synthesis of pyrrole derivatives that selectively inhibited FGFR4 and Tie2 kinases with IC50 values below 10 µM, showcasing their potential as targeted cancer therapies .

Future Directions

The ongoing research into pyrrole, 1-(5-methylfurfuryl) suggests a promising future for this compound in drug development. Further studies are needed to elucidate its full pharmacological profile and optimize its efficacy through structural modifications.

Eigenschaften

IUPAC Name |

1-[(5-methylfuran-2-yl)methyl]pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-9-4-5-10(12-9)8-11-6-2-3-7-11/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHIUMOBCXFSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336092 | |

| Record name | Pyrrole, 1-(5-methylfurfuryl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13678-52-9 | |

| Record name | Pyrrole, 1-(5-methylfurfuryl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.